molecular formula C12H18N2O4 B13739597 (1-Methyl-3-phenylpropyl)hydrazine oxalate CAS No. 17598-98-0

(1-Methyl-3-phenylpropyl)hydrazine oxalate

Cat. No.: B13739597
CAS No.: 17598-98-0
M. Wt: 254.28 g/mol
InChI Key: JUFBBPZKNVQTAG-UHFFFAOYSA-N
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Description

(1-Methyl-3-phenylpropyl)hydrazine oxalate is a chemical compound with the molecular formula C10H16N2.C2H2O4 and a molecular weight of 254.32 g/mol . It is a hydrazine derivative and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenylpropyl)hydrazine oxalate typically involves the reaction of (1-Methyl-3-phenylpropyl)hydrazine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenylpropyl)hydrazine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

(1-Methyl-3-phenylpropyl)hydrazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenylpropyl)hydrazine oxalate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-3-phenylpropyl)hydrazine
  • (1-Methyl-3-phenylpropyl)hydrazine hydrochloride
  • (1-Methyl-3-phenylpropyl)hydrazine sulfate

Uniqueness

(1-Methyl-3-phenylpropyl)hydrazine oxalate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its oxalate form provides additional stability and solubility compared to other similar compounds .

Properties

CAS No.

17598-98-0

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

oxalic acid;4-phenylbutan-2-ylhydrazine

InChI

InChI=1S/C10H16N2.C2H2O4/c1-9(12-11)7-8-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,9,12H,7-8,11H2,1H3;(H,3,4)(H,5,6)

InChI Key

JUFBBPZKNVQTAG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O

Origin of Product

United States

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